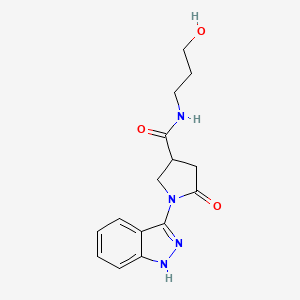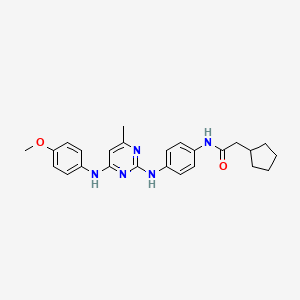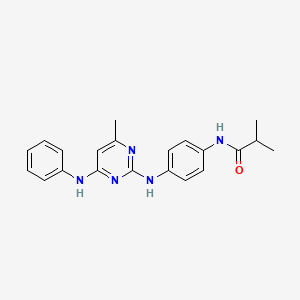![molecular formula C21H18N4O3 B14968986 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968986.png)
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxepin ring fused with a triazolopyrimidine core, and a methoxyphenyl group
Preparation Methods
The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves multiple steps, typically starting with the preparation of the benzodioxepin and triazolopyrimidine intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Its stability and reactivity make it a candidate for use in industrial processes, including the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique structural features and reactivity Similar compounds include other triazolopyrimidine derivatives and benzodioxepin-containing molecules
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18N4O3/c1-26-17-6-3-2-5-15(17)20-23-21-22-10-9-16(25(21)24-20)14-7-8-18-19(13-14)28-12-4-11-27-18/h2-3,5-10,13H,4,11-12H2,1H3 |
InChI Key |
FZUITUBFQXEZQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968918.png)
![2'-isobutyl-N-(6-methylpyridin-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968926.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B14968932.png)
![6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B14968939.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968944.png)
![6-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4,5-dimethylphenyl)pyridazin-3(2H)-one](/img/structure/B14968947.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B14968959.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B14968966.png)
![2-[4-(3-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B14968979.png)

![3-(Azepan-1-ylcarbonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14968994.png)
![N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B14968996.png)
